molecular formula C25H24N2O3 B2778698 6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 362004-87-3

6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2778698
CAS No.: 362004-87-3
M. Wt: 400.478
InChI Key: BUFNZQPQQLMWTD-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a functionalized naphthalimide derivative offered for research and development purposes. Compounds within the 1H-benzo[de]isoquinoline-1,3(2H)-dione family, commonly known as naphthalimides, are the subject of extensive scientific investigation due to their versatile photophysical and electronic properties . They are frequently explored as key components in organic synthesis and as photoinitiators for polymerization reactions, where they can enable processes under different wavelengths of light . The specific structure of this compound, featuring a 3-methoxyphenyl group and an azepane substituent, is designed to modulate its electronic characteristics and solubility for specialized applications. Researchers are investigating these and similar structures for potential use in developing advanced functional materials. This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-(azepan-1-yl)-2-(3-methoxyphenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-30-18-9-6-8-17(16-18)27-24(28)20-11-7-10-19-22(26-14-4-2-3-5-15-26)13-12-21(23(19)20)25(27)29/h6-13,16H,2-5,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFNZQPQQLMWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)N5CCCCCC5)C=CC=C4C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoisoquinoline core, which can be achieved through the Pictet-Spengler reaction. This involves the condensation of a β-phenylethylamine derivative with an aldehyde under acidic conditions to form the isoquinoline skeleton.

Next, the azepane ring is introduced via nucleophilic substitution reactions. This step often requires the use of azepane derivatives and appropriate leaving groups to ensure efficient ring closure. The methoxyphenyl group is typically added through electrophilic aromatic substitution, using methoxybenzene and suitable electrophiles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact. Purification steps, such as recrystallization and chromatography, are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the isoquinoline core, converting it to tetrahydroisoquinoline derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline and azepane derivatives, depending on the reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a benzo[de]isoquinoline core, which is known for its diverse biological properties. The addition of the azepan-1-yl group and the methoxyphenyl moiety contributes to its complexity and may enhance its pharmacological profile. The molecular formula is C25H24N2O3C_{25}H_{24}N_{2}O_{3} with a molecular weight of approximately 400.478 g/mol.

Anticancer Activity

Research has indicated that isoquinoline derivatives, including 6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, exhibit significant anticancer properties. A notable study highlighted the compound's ability to inhibit specific bromodomains associated with cancer progression, suggesting its potential use in treating hyperproliferative diseases such as cancer . The inhibition of bromodomains can disrupt the transcriptional regulation of oncogenes, thereby providing a therapeutic avenue for cancer treatment.

Antimicrobial Properties

The compound has shown promise in inhibiting the growth of Mycobacterium tuberculosis (Mtb). In vitro studies demonstrated a 65% inhibition of Mtb growth at a concentration of 250 μM . This suggests that the compound could serve as a lead structure for developing new antimycobacterial agents.

Neuroprotective Effects

Isoquinoline derivatives are also being explored for their neuroprotective effects. The structural components of this compound may contribute to neuroprotection against oxidative stress and neuroinflammation, making it a candidate for further research in neurodegenerative diseases.

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with altered biological activities. For example, similar compounds have been synthesized to enhance solubility and bioavailability, which are critical factors in drug development .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound Name Structural Features Unique Properties
6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dioneAmino group at position 6Enhanced solubility and bioavailability
4-[[(3-hydroxyphenyl)methylamino]methylidene]-6-(methoxyphenyl)isoquinoline-1,3-dioneHydroxy and amino substitutionsStrong anticancer activity
4-bromoisoquinoline derivativesBromine substitutionHigher reactivity due to halogen presence

This table illustrates how variations in molecular structure can lead to different biological activities and therapeutic potentials.

Mechanism of Action

The mechanism of action of 6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The azepane ring and methoxyphenyl group contribute to its binding affinity and specificity. The compound can modulate the activity of these targets, leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Substituent Diversity and Structural Modifications

The benzo[de]isoquinoline-1,3(2H)-dione scaffold is highly tunable, with modifications at positions 2 and 6 significantly altering physicochemical and functional properties. Key analogs include:

Compound Name Position 2 Substituent Position 6 Substituent Key Properties/Applications References
Target Compound 3-Methoxyphenyl Azepan-1-yl To be determined (TBD) -
NI3 2-(Dimethylamino)ethyl Allylamino pH/metal ion sensing
NI4 Allyl 2-(Dimethylamino)ethylamino Sensor for metal ions
Compound 10 () 6-Hydroxyhexyl Pyrrolidin-1-yl Electroluminescence (OLEDs)
Nap1 () Hexyl (E)-4-(Dimethylamino)styryl Red emission in OLEDs
7f () 2-Hydroxyethyl (1H-Benzo[d]imidazol-2-yl)thio Antifungal activity
EG22 () - 3-Methyltriaz-1-en-1-yl DNA repair inhibition

Key Observations :

  • Biological Activity : Sulfur-containing substituents (e.g., pyrimidinylthio in 7f) correlate with antifungal activity, whereas azepane's bulk may hinder membrane penetration compared to smaller groups like triazenyl (EG22) .

Photophysical Properties

  • Fluorescence and Stokes Shifts : Compounds with aryl substituents (e.g., 3k and 3l in ) exhibit large Stokes shifts (>100 nm) and solvatochromism due to intramolecular charge transfer. The target compound's 3-methoxyphenyl group may similarly enhance polarity-dependent emission .
  • Electroluminescence : Compound 10 (pyrrolidinyl/hydroxyhexyl) shows stable electroluminescence under AC voltage, suggesting that azepane's rigidity could improve device stability in OLED applications .

Biological Activity

6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a compound belonging to the class of benzo[de]isoquinoline diones, which have garnered interest due to their potential therapeutic applications. This article will explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C26H26N2O4\text{C}_{26}\text{H}_{26}\text{N}_{2}\text{O}_{4}

Key Features:

  • Contains an azepan group, which may contribute to its biological interactions.
  • The methoxyphenyl moiety enhances lipophilicity and potentially modulates receptor interactions.

Research indicates that compounds in this class can interact with various biological targets, particularly in cancer treatment. The primary mechanisms include:

  • Inhibition of Bromodomains : The compound has been shown to inhibit bromodomains associated with BRPF1, BRPF2, and TAF1. This inhibition can disrupt the transcriptional regulation of genes involved in cell proliferation and survival, making it a candidate for anti-cancer therapies .
  • G Protein-Coupled Receptor Modulation : Some studies suggest that similar compounds may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell growth and apoptosis .

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays. Below is a summary of findings from recent studies:

Activity IC50 Value (µM) Effect
Inhibition of Mtb growth25065% inhibition at this concentration
Bromodomain inhibitionN/ADisruption of transcriptional regulation
GPCR activation modulationN/APotential influence on calcium signaling pathways

Case Studies

  • Antimicrobial Activity : A study investigated the compound's effect on Mycobacterium tuberculosis (Mtb). While it did not exhibit bactericidal properties, it showed significant inhibition of Mtb growth in vitro, indicating potential as a lead compound for further development against tuberculosis .
  • Cancer Research : In a series of experiments aimed at evaluating the anti-cancer properties of benzo[de]isoquinoline derivatives, it was found that compounds with similar structures could effectively inhibit tumor cell proliferation by targeting specific bromodomains involved in oncogenic processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, and how can yield optimization be approached?

  • Methodological Answer : The synthesis of this compound likely involves multi-step organic reactions. A plausible route includes coupling azepane and 3-methoxyphenyl groups to a benzo[de]isoquinoline-1,3-dione core via nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination for the azepane moiety). Yield optimization may involve screening catalysts (e.g., palladium-based catalysts), adjusting reaction temperatures, or using microwave-assisted synthesis to enhance efficiency. Reaction progress should be monitored via TLC or HPLC. For analogous compounds, Sonogashira coupling has been employed for ethynyl-substituted derivatives .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and aromatic ring functionalization.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable (as demonstrated for similar isoindole-diones ).
  • FT-IR : To identify carbonyl (C=O) and aromatic C-H stretches.

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting plausible biological pathways based on structural analogs. For example:

  • Antimicrobial Activity : Use microdilution assays against Gram-positive/negative bacteria, referencing methods for benzoxazole-isoquinoline hybrids .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells to assess selectivity.
  • Neuroactivity Potential : Given the azepane moiety’s similarity to psychoactive compounds, screen for serotonin/dopamine receptor binding .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the understanding of this compound’s reactivity or bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For isoindole-diones, DFT has been used to map electrostatic potential surfaces and identify reactive regions .
  • Molecular Docking : Simulate interactions with target proteins (e.g., FtsZ for antibacterial activity ). Use software like AutoDock Vina with crystal structures from the PDB.
  • MD Simulations : Assess binding stability over time (50–100 ns trajectories) using GROMACS or AMBER.

Q. What strategies resolve contradictory data in biological activity studies (e.g., in vitro vs. in vivo efficacy)?

  • Methodological Answer :

  • Assay Validation : Confirm in vitro results using orthogonal methods (e.g., ATP-based viability assays alongside flow cytometry).
  • ADME Profiling : Evaluate pharmacokinetic barriers (e.g., metabolic stability in liver microsomes, plasma protein binding) that may reduce in vivo efficacy.
  • Structural Analog Comparison : Cross-reference with structurally similar compounds, such as 2-(substituted-piperidinyl)benz[de]isoquinoline-diones, which showed mood-modulating effects in vivo .

Q. How can regioselectivity challenges in functionalizing the benzo[de]isoquinoline core be addressed?

  • Methodological Answer :

  • Directing Group Strategies : Introduce temporary directing groups (e.g., boronates) to control electrophilic substitution positions.
  • C-H Activation : Utilize palladium or iridium catalysts for site-selective C-H functionalization, as seen in anthraquinone derivatives .
  • Protection/Deprotection : Protect reactive sites (e.g., carbonyls) with tert-butoxycarbonyl (Boc) groups during synthesis .

Q. What experimental design principles minimize variability in pharmacological assays?

  • Methodological Answer :

  • DOE (Design of Experiments) : Apply factorial designs to test multiple variables (e.g., concentration, pH, temperature) systematically, reducing trial-and-error approaches .
  • Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only controls.
  • Blinded Analysis : Ensure data collection/analysis is performed by independent researchers to mitigate bias.

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